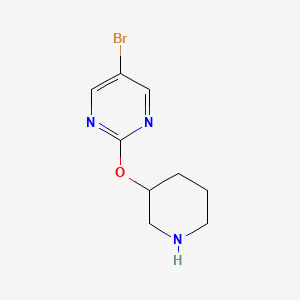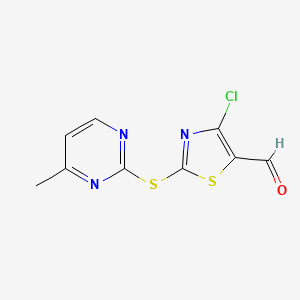![molecular formula C8H6ClN3O B3030569 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920966-13-8](/img/structure/B3030569.png)
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Übersicht
Beschreibung
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C8H6ClN3O and its molecular weight is 195.60. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a compound of interest in the field of medicinal chemistry. It has been studied for its synthesis and structural properties. For instance, one study described the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as potent inhibitors of Phosphodiesterase 4B (PDE4B), highlighting the relevance of such compounds in drug discovery and development (Vadukoot et al., 2020). Another research focused on the experimental and theoretical studies on the functionalization reactions of similar compounds, providing insights into their chemical behavior and potential applications (Yıldırım et al., 2005).
Potential Therapeutic Applications
The compound has shown promise in various therapeutic applications. A study demonstrated its use in synthesizing pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, which exhibited significant antitubercular and antibacterial activities (Bodige et al., 2019). Furthermore, the discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel allosteric mGluR5 antagonists suggests the potential of related compounds in treating central nervous system (CNS) diseases (Koller et al., 2012).
Chemical Synthesis and Modification
Various studies have focused on the synthesis and modification of this compound. For example, the synthesis of N-Alkyl-4-chloro-2-pyridine carboxamides was reported, which is crucial for understanding the compound's potential applications in chemical synthesis (Qing-cai, 2011). The reaction of thieno[2,3-b]pyridines with sodium hypochlorite, leading to the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines, also illustrates the compound's versatility in chemical reactions (Stroganova et al., 2019).
Advanced Chemical Studies and Applications
Advanced chemical studies have further explored the properties and applications of this compound. For instance, research into the electronic structure and topological features of 4-chloro-1H-pyrrolo[2,3-b]pyridine has provided detailed insights into its charge density distribution, which is crucial for understanding its potential in various chemical and pharmaceutical applications (Hazra et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play a crucial role in cell proliferation, differentiation, and angiogenesis, making them significant targets in cancer therapy .
Mode of Action
This compound interacts with its targets (FGFRs) by inhibiting their activity . This inhibition disrupts the normal signaling pathways of the FGFRs, leading to changes in cellular processes such as cell proliferation .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Under normal conditions, FGFRs activate signal transducers and activators of transcription proteins (STATs) in the cytoplasm . The inhibition of fgfrs by this compound disrupts this process, affecting downstream effects such as gene transcription and cytokine-responsive gene expression .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . By inhibiting FGFRs, the compound disrupts cell signaling pathways, leading to these effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is air-sensitive and should be stored under inert gas . Other factors such as pH, temperature, and presence of other molecules can also affect the compound’s action.
Biochemische Analyse
Biochemical Properties
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and subsequently blocking downstream signaling pathways . This interaction is primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the binding pocket of the receptor.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, the compound has been observed to inhibit cell proliferation and induce apoptosis. This is achieved through the disruption of FGFR signaling, which is often upregulated in cancer cells . Additionally, the compound affects cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to altered gene expression and metabolic changes. These effects highlight the potential of this compound as a therapeutic agent in oncology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of binding interactions and enzyme inhibition. The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition is facilitated by the formation of hydrogen bonds between the carboxamide group and key amino acid residues within the binding site. Additionally, the chlorine atom enhances the binding affinity through hydrophobic interactions, further stabilizing the compound-receptor complex.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated sustained inhibition of FGFR signaling and consistent induction of apoptosis in cancer cells over several days
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits FGFR signaling without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and altered metabolic profiles have been observed . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects. Additionally, threshold effects have been noted, where a minimum effective dose is required to achieve significant inhibition of tumor growth in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with FGFRs. The compound inhibits the phosphorylation of FGFRs, thereby blocking downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition leads to altered metabolic flux and changes in metabolite levels, particularly those involved in cell proliferation and survival. Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is likely to interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Once inside the cell, the compound accumulates in regions where FGFRs are highly expressed, such as the plasma membrane and cytoplasm. This targeted distribution enhances its efficacy in inhibiting FGFR signaling and inducing apoptosis in cancer cells.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is primarily localized to the plasma membrane and cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications, such as phosphorylation, may also influence its localization and activity. Additionally, the compound may be directed to specific organelles or compartments through targeting signals, further enhancing its therapeutic potential.
Eigenschaften
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-4-1-2-11-8(4)12-3-5(6)7(10)13/h1-3H,(H2,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUZOZOEDPTJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736048 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920966-13-8 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

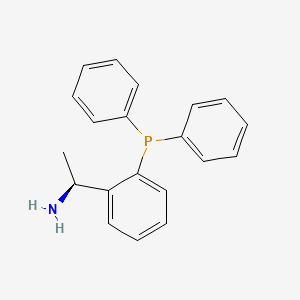
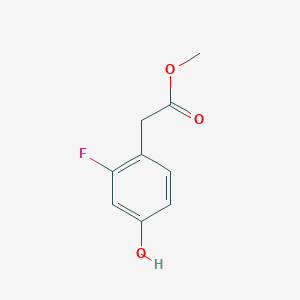
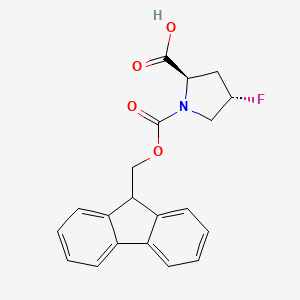
![(4S)-4-Benzyl-2-[(1S)-7'-(diphenylphosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B3030497.png)
![4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride](/img/structure/B3030499.png)

![Methyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3030501.png)


![5-Chloro-2-(1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B3030506.png)
![2-([1,1'-Biphenyl]-3-yl)pyrrolidine](/img/structure/B3030507.png)
